molecular formula C11H18O B1679846 Nopol CAS No. 128-50-7

Nopol

Cat. No. B1679846
CAS RN: 128-50-7
M. Wt: 166.26 g/mol
InChI Key: ROKSAUSPJGWCSM-UHFFFAOYSA-N
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Description

Nopol is a natural product with the molecular formula C11H18O . It is also known by other names such as Homomyrtenol, 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol . It is a fine chemical obtained from the Prins reaction between β-pinene, a pine derivative, and paraformaldehyde .


Synthesis Analysis

Nopol can be synthesized from β-pinene, which is a natural, abundant, and renewable biomass resource . A series of novel nopol derivatives containing 1,3,4-thiadiazole–thioether moiety were synthesized from β-pinene . Their structures were characterized by FT-IR, 1H NMR, 13C NMR, ESI–MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of nopol-based compounds was confirmed by FT-IR, NMR, ESI-MS, and elemental analysis . Using cytochrome bc1 complex as the target enzyme, twenty-three novel nopol-based 1,2,4-triazole-thioether compounds were designed and synthesized .


Chemical Reactions Analysis

Nopol is a fine chemical obtained from the Prins reaction between β-pinene and paraformaldehyde . The catalytic synthesis of nopol using heterogeneous catalysis has been studied .


Physical And Chemical Properties Analysis

Nopol has a molecular weight of 166.26 g/mol . Its physical and chemical properties can be further analyzed using various techniques .

Scientific Research Applications

Software Bug Repair

Nopol is an innovative approach for automatic repair of conditional statement bugs in Java programs. It works by taking a buggy program and a test suite, then generates a patch for the conditional expression. This approach is effective in fixing bugs related to if conditions and missing preconditions in large open-source projects like Apache Commons Math and Apache Commons Lang (Xuan et al., 2018).

Environmental Impact Assessment

In the context of environmental studies, Nopol is critical in assessing the environmental impacts of its synthesis. A study using Life Cycle Assessment approach evaluated the environmental impacts of Nopol synthesis by two alternative processes, revealing that raw materials extraction contributes significantly to environmental burdens, with solvents being a critical hotspot (Gallego-Villada et al., 2021).

Chemical Synthesis and Catalysis

Nopol has been the subject of various studies in chemical synthesis and catalysis. Research has explored its synthesis via different methods, such as closed vessel and catalyst processes, highlighting the advantages in purity and yield of Nopol (Feng, 2001). Another study investigated the synthesis of Nopol using nanosolid superacid as a catalyst, showing significant yields (Hui-zong, 2003).

Toxicity and

Environmental Risk AssessmentNopol's relevance in environmental risk assessment is highlighted in studies on toxicant concentrations and their effects on biological species. Techniques like the three-parameter Burr Type III distribution have been used for more accurate estimations in environmental studies, especially when sample sizes are small, as seen in research by Shao (2000) (Shao, 2000).

Biomedical Applications

A study on Hertia cheirifolia L. flower extracts found that Nopol exhibited potent α-glucosidase inhibitory potential, indicating its potential application in biomedical research related to diabetes and metabolic disorders (Majouli et al., 2017).

Safety And Hazards

Nopol is classified as having acute toxicity (oral category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and skin sensitization (category 1) . It is harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSAUSPJGWCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10861780
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Molecular Weight

166.26 g/mol
Source PubChem
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Physical Description

Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour
Record name Nopol
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Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

230.00 to 240.00 °C. @ 760.00 mm Hg
Record name (-)-Nopol
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Solubility

Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol)
Record name 10-Hydroxymethylene-2-pinene
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Density

0.965-0.973
Record name 10-Hydroxymethylene-2-pinene
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Product Name

Nopol

CAS RN

128-50-7, 35836-73-8
Record name Nopol
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Record name Nopol
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Record name (-)-Nopol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
J Xuan, M Martinez, F Demarco… - IEEE Transactions …, 2016 - ieeexplore.ieee.org
… Abstract—We propose NOPOL, an approach to automatic repair of buggy conditional … The process of NOPOL consists of three major phases. First, NOPOL employs angelic fix …
Number of citations: 428 ieeexplore.ieee.org
JP Bain - Journal of the American Chemical Society, 1946 - ACS Publications
… hydration of nopol, (b) condensation of the monocyclic isomers of nopol with ftirther … of nopol are formed together with polymeric material. (3) Almost quantitative yields of pure nopol, …
Number of citations: 146 pubs.acs.org
Z Yu, M Martinez, B Danglot, T Durieux… - Empirical Software …, 2019 - Springer
… Due to the use of different Nopol versions, the Nopol patch generated in this paper for Math_50 is different from that in Martinez et al. (2017). We run the EvoSuite tests against the …
Number of citations: 70 link.springer.com
EA Alarcón, L Correa, C Montes, AL Villa - Microporous and Mesoporous …, 2010 - Elsevier
… from β-pinene and nopol were detected at temperatures above 90 C. The best temperature reported for nopol production over Zn–Al-MCM-41 has been 90 C [7]. Nopol selectivity and β-…
Number of citations: 58 www.sciencedirect.com
SV Jadhav, KM Jinka, HC Bajaj - Catalysis today, 2012 - Elsevier
… Several heterogeneous catalysts have been reported for the synthesis of nopol, … nopol [16], herewith we report the use of nanosized sulfated zinc ferrite catalyst for the synthesis of nopol …
Number of citations: 51 www.sciencedirect.com
E Alarcón, CM de Correa - Chemical communications, 2002 - pubs.rsc.org
… nopol: 2 (1) β-pinene and paraformaldehyde in acetic acid solution at 120 C yields nopyl acetate which is saponified to nopol… hours yields about 57% nopol. In both methods monocyclic …
Number of citations: 34 pubs.rsc.org
M Chen, WG Duan, GS Lin, ZT Fan, X Wang - Molecules, 2021 - mdpi.com
… nopol scaffolds showed signals at about 5.48–5.54 ppm, and the other protons bonded to the saturated carbons of the nopol … for the olefinic carbons of the nopol moiety at 120.4–121.2 …
Number of citations: 19 www.mdpi.com
VS Marakatti, AB Halgeri, GV Shanbhag - Catalysis Science & …, 2014 - pubs.rsc.org
The application of metal ion-exchanged zeolites as highly active and selective catalysts for the synthesis of nopol from the Prins reaction of β-pinene is reported. The catalysts were …
Number of citations: 64 pubs.rsc.org
RJ Nyamwihura, H Zhang, JT Collins, O Crown… - Molecules, 2021 - mdpi.com
… nopol substructure for 1–15 were unsuccessful [21,22,23]. However, 16 was synthesized via epoxidation of nopol … In conclusion, the 8-aminoquinolyl amides of nopol were found to be …
Number of citations: 9 www.mdpi.com
Y Hu, Z Yang, Y Gao, J Nie, F Sun - Progress in Organic Coatings, 2022 - Elsevier
… based on nopol. … nopol (Nopol-Si n ) was synthesized by using nopol and polysiloxane with different chain length. Then a series of cationic photopolymerizable formula based on Nopol-…
Number of citations: 3 www.sciencedirect.com

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